2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, along with hydroxy and methoxy substituents. These structural features impart distinctive chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient incorporation of the trifluoromethyl group into the pyridine ring.
Industrial Production Methods: Industrial production of trifluoromethylpyridines, including 2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine, often employs large-scale vapor-phase reactions. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxy and methoxy groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(trifluoromethyl)pyridine
Comparison: Compared to other trifluoromethylpyridines, 2-Hydroxy-4-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups. These functional groups enhance its reactivity and make it a versatile intermediate for various chemical transformations. Additionally, the compound’s specific substitution pattern imparts distinct physicochemical properties, making it suitable for specialized applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(12)5(4)7(8,9)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVQNEMRWFZGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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